3,4-dimethyl-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
The compound 3,4-dimethyl-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide belongs to the thienopyrazole-benzamide family, characterized by a fused thieno[3,4-c]pyrazole core linked to a benzamide moiety. Key structural features include:
- Benzamide substituents: 3,4-dimethyl groups on the benzene ring, which introduce steric bulk and moderate electron-donating effects.
- Pyrazole ring substituent: A 2-(m-tolyl) group (meta-methylphenyl), influencing molecular geometry and electronic interactions.
Properties
IUPAC Name |
3,4-dimethyl-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS/c1-13-5-4-6-17(9-13)24-20(18-11-26-12-19(18)23-24)22-21(25)16-8-7-14(2)15(3)10-16/h4-10H,11-12H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTFMTRVYMJHHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, while maintaining stringent quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
Synthetic Routes
The synthesis of 3,4-dimethyl-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multi-step organic reactions. Key steps include:
- Formation of the Thieno[3,4-c]pyrazole Core : This is achieved through cyclization reactions involving appropriate precursors such as 2-aminothiophenol and α,β-unsaturated carbonyl compounds.
- Substitution Reactions : The introduction of the m-tolyl group is performed via substitution reactions with m-tolyl halides in the presence of bases like potassium carbonate.
- Amide Coupling : The final step involves attaching the benzamide group using reagents like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent such as dichloromethane.
Industrial Production
In industrial settings, automated reactors and continuous flow processes are employed to optimize synthesis efficiency while maintaining quality control. These methods ensure high yield and purity of the final product.
Scientific Research Applications
The compound has several notable applications across various scientific disciplines:
Chemistry
- Building Block for Complex Molecules : It serves as a versatile building block for synthesizing more complex organic molecules and can be utilized in various organic reactions.
Biology
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens. Its thieno[3,4-c]pyrazole core is known to interact with biological targets effectively.
- Antiviral and Anticancer Properties : Research is ongoing to explore its potential as a therapeutic agent against viral infections and different cancer types. The compound's ability to modulate biological pathways makes it a candidate for drug development.
Medicine
- Therapeutic Agent Research : Investigations into its efficacy as a treatment for diseases such as cancer and infectious diseases are underway. Its mechanism of action likely involves interactions with specific enzymes or receptors that are crucial in disease progression.
Industry
- Material Development : The compound's unique chemical properties can be harnessed in developing new materials with specific functionalities. These materials may find applications in various industrial processes.
Case Studies and Research Findings
- Antimicrobial Studies : A study demonstrated that derivatives of thienopyrazole exhibited significant antibacterial activity against gram-positive bacteria compared to gram-negative strains. This suggests potential for developing new antimicrobial agents based on this compound's structure .
- Cancer Research : In vitro studies have shown that compounds with similar thienopyrazole structures can inhibit cancer cell proliferation by inducing apoptosis through specific molecular pathways .
- Drug Development Initiatives : Ongoing research aims to optimize the pharmacological profiles of thienopyrazole derivatives to enhance their therapeutic efficacy while minimizing side effects .
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are the subject of ongoing research, with studies focusing on its potential to inhibit key enzymes or disrupt cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The following compounds share the thienopyrazole-benzamide backbone but differ in substituent positions and functional groups:
*Molecular weights estimated based on structural formulas.
Key Comparative Analysis
Electronic Properties :
- This contrasts with Analog 2, where the 4-bromo substituent exerts a strong electron-withdrawing effect, altering charge distribution .
- Analog 1 lacks substituents on the phenyl ring, resulting in simpler electronic interactions compared to the meta-methyl in the target compound .
Steric Effects :
- The target compound’s 3,4-dimethyl groups create steric hindrance, which may reduce rotational freedom and influence binding interactions in biological systems or crystallinity in materials. Analog 1 , with a single 2-methyl group, has less steric bulk .
Functional Group Impact :
- Methyl vs. Phenyl : The phenyl group in Analog 1 lacks the methyl substitution seen in the target compound’s m-tolyl group, leading to differences in hydrophobic interactions and π-π stacking .
Biological Activity
3,4-Dimethyl-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a thienopyrazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action and therapeutic potentials.
Chemical Structure and Properties
The compound belongs to the class of thienopyrazoles characterized by a unique structure that includes a thieno[3,4-c]pyrazole core. The IUPAC name indicates the presence of dimethyl and m-tolyl substituents, which are essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H21N3OS |
| Molecular Weight | 361.477 g/mol |
| CAS Number | 361477-68-1 |
Antioxidant Activity
Research has shown that thienopyrazole compounds exhibit significant antioxidant properties. A study highlighted the effectiveness of these compounds against oxidative stress induced by toxic agents such as 4-nonylphenol in aquatic species like Clarias gariepinus. Alterations in erythrocyte morphology were used as biological indicators to assess the protective effects of these compounds, demonstrating their potential as antioxidants in mitigating cellular damage caused by oxidative stress .
Anticancer Activity
Thienopyrazoles have been investigated for their anticancer properties. In vitro studies have indicated that derivatives of this class can inhibit cancer cell proliferation through various mechanisms. For instance, they have shown activity against multiple cancer cell lines with varying IC50 values, indicating their potential as chemotherapeutic agents. The mechanism often involves the disruption of microtubule assembly, which is crucial for mitosis .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 7.01 |
| NCIH460 | 8.55 |
| MCF-7 | 14.31 |
Antimicrobial Activity
Preliminary studies suggest that thienopyrazole derivatives possess antimicrobial properties. These compounds have been tested against various bacterial strains and showed promising results, indicating their potential use in treating infections caused by resistant bacteria .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Some thienopyrazoles selectively inhibit phosphodiesterases (PDEs), which are involved in inflammatory responses.
- Disruption of Microtubule Dynamics : The compound may bind to tubulin and interfere with microtubule formation, leading to apoptosis in cancer cells.
- Antioxidant Mechanisms : The compound may scavenge free radicals and enhance endogenous antioxidant defenses.
Case Studies and Research Findings
Several studies have documented the pharmacological potential of thienopyrazole derivatives:
- Study on Antioxidant Effects : A study demonstrated that thienopyrazole compounds significantly reduced erythrocyte malformations caused by oxidative agents in fish models .
- Anticancer Efficacy Assessment : Another investigation reported that specific thienopyrazole derivatives exhibited significant cytotoxicity against human cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Q & A
Q. What synthetic methodologies are recommended for constructing the thieno[3,4-c]pyrazole core in this compound?
The thieno[3,4-c]pyrazole core is typically synthesized via cyclization reactions using substituted thioketones and hydrazines under acidic or basic conditions. Key steps include:
- Precursor preparation : Use 3,4-dimethylbenzoyl chloride and m-tolyl-substituted thioketones as starting materials.
- Cyclization : Optimize reaction temperature (80–120°C) and solvent (e.g., ethanol or DMF) to promote ring closure.
- Functionalization : Introduce the 3,4-dimethylphenyl group via electrophilic aromatic substitution (EAS) or nucleophilic acyl substitution .
Q. How can researchers characterize the structural integrity of this compound post-synthesis?
A multi-analytical approach is essential:
- NMR spectroscopy : Confirm substituent positions (e.g., ¹H NMR for aromatic protons, ¹³C NMR for carbonyl groups).
- HPLC : Assess purity (>95% recommended for biological assays).
- Mass spectrometry (MS) : Verify molecular weight (expected m/z ≈ 456.58 for C₂₂H₂₄N₄O₃S₂).
- X-ray crystallography (if feasible): Resolve stereochemical ambiguities in the thieno-pyrazole core .
Q. What preliminary assays are suitable for evaluating its bioactivity?
- Antitumor activity : Screen against cancer cell lines (e.g., MCF-7) using MTT assays, reporting IC₅₀ values (typical range: 0.39–3.16 μM for related analogs).
- Anti-inflammatory potential : Test COX-1/COX-2 inhibition via enzymatic assays, comparing to standards like diclofenac.
- Antimicrobial screening : Use disk diffusion or microdilution methods against E. coli and S. aureus .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing side-product formation?
- Design of Experiments (DoE) : Apply factorial designs (e.g., 2³ factorial matrix) to test variables like temperature, solvent polarity, and catalyst loading.
- Reaction monitoring : Use in-situ FTIR or LC-MS to track intermediates and adjust conditions dynamically.
- Purification strategies : Employ gradient chromatography or recrystallization with dimethyl sulfoxide (DMSO)/water mixtures .
Q. How should researchers address contradictions in bioactivity data across studies?
- Orthogonal assays : Validate antitumor activity via apoptosis assays (e.g., Annexin V staining) alongside MTT to rule out false positives from cytotoxicity.
- Dose-response curves : Use nonlinear regression to ensure IC₅₀ reproducibility.
- Computational validation : Perform molecular docking to confirm binding affinity to targets like COX-2 or tubulin, cross-referencing with experimental IC₅₀ values .
Q. What computational strategies aid in rational design of derivatives with enhanced activity?
- Quantum mechanical calculations : Optimize geometry using DFT (e.g., B3LYP/6-31G*) to identify reactive sites for substitution.
- Molecular dynamics (MD) simulations : Predict binding stability in biological targets (e.g., kinase domains) over 100-ns trajectories.
- QSAR modeling : Corrogate substituent electronic parameters (e.g., Hammett σ) with bioactivity to guide synthetic priorities .
Q. What methodologies elucidate the compound’s mechanism of action in biological systems?
- Target identification : Use affinity chromatography or pull-down assays with biotinylated analogs.
- Pathway analysis : Perform RNA-seq or phosphoproteomics to map downstream signaling effects (e.g., NF-κB or MAPK pathways).
- Metabolic stability : Assess hepatic clearance using microsomal incubation (e.g., human liver microsomes) with LC-MS/MS quantification .
Methodological Considerations Table
| Research Objective | Key Methodologies | Critical Parameters |
|---|---|---|
| Synthetic Optimization | DoE, in-situ FTIR | Temperature, solvent polarity, catalyst type |
| Bioactivity Validation | Orthogonal assays, docking | IC₅₀, binding energy (ΔG), dose-response slope |
| Mechanistic Studies | Phosphoproteomics, MD simulations | Pathway enrichment p-values, RMSD trajectories |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
